Radical Polymerizability: tert-Butyl Crotonate vs. Methyl/Ethyl Crotonates
Under standard radical polymerization conditions (bulk or benzene, 60°C, AIBN initiator), tert-butyl crotonate (tBCr) successfully yields a polymer with a molecular weight of several thousand. In direct contrast, its closest analogs, methyl crotonate and ethyl crotonate, fail to yield any polymer under identical conditions [1]. This binary outcome highlights the critical role of the bulky tert-butyl ester in enabling radical homopolymerization, a behavior not observed with smaller alkyl crotonates [2].
| Evidence Dimension | Radical Homopolymerization Capability |
|---|---|
| Target Compound Data | Polymer formation (MW ~thousands) |
| Comparator Or Baseline | Methyl crotonate and ethyl crotonate: No polymer formed |
| Quantified Difference | Polymer vs. No Polymer |
| Conditions | Radical initiation (AIBN) in bulk or benzene at 60°C |
Why This Matters
Procurement of tert-butyl crotonate is essential for achieving radical homopolymerization of crotonate esters, a pathway inaccessible with cheaper, smaller alkyl crotonates.
- [1] Matsumoto, A., et al. (1994). Radical polymerization of alkyl crotonates as 1,2-disubstituted ethylenes leading to thermally stable substituted polymethylene. Journal of Polymer Science Part A: Polymer Chemistry, 32(10), 1957-1968. View Source
- [2] Matsumoto, A., Horie, A., & Otsu, T. (1991). Synthesis and Characterization of Thermally Stable Polymers through Anionic Polymerization of tert-Alkyl Crotonates. Polymer Journal, 23(3), 211-218. View Source
